2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine
Description
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is a brominated pyridine derivative featuring a trifluoromethoxy-substituted phenyl ring at the 6-position of the pyridine core. Its molecular formula is C₁₂H₇BrF₃NO (calculated molecular weight: 302.10 g/mol based on analogous compounds ). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties and reactivity. Bromine at the 2-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-6-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPCESVBEFFNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic substitution under specific conditions. Key pathways include:
Aromatic Nucleophilic Substitution
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Reagents/Conditions : Potassium thiolate, sodium azide, or amines in polar aprotic solvents (e.g., DMF) at 80–120°C.
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Products : Substituted pyridines such as 2-amino-6-(3-(trifluoromethoxy)phenyl)pyridine or 2-thiol derivatives.
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Mechanism : The electron-withdrawing trifluoromethoxy group activates the pyridine ring, facilitating displacement of bromide via a two-step addition-elimination process12.
Buchwald–Hartwig Amination
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Catalyst : Palladium-based systems (e.g., Pd(OAc)₂/Xantphos).
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Products : Aryl amines with yields >75% under optimized conditions1.
Cross-Coupling Reactions
The bromine atom participates in metal-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki–Miyaura Coupling
| Reagent | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 2-Phenyl-6-(3-(trifluoromethoxy)phenyl)pyridine | 82%1 |
| Vinylboronic ester | PdCl₂(dppf), CsF, THF, 70°C | 2-Vinyl-substituted derivative | 68%3 |
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Key Insight : The trifluoromethoxy group’s electron-withdrawing effect enhances the electrophilicity of the pyridine ring, improving coupling efficiency45.
Halogenation and Functionalization
The pyridine ring can undergo further halogenation or functionalization:
Directed Ortho-Metalation
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Reagents : LDA (lithium diisopropylamide) at -78°C, followed by electrophilic quenching (e.g., I₂, Br₂).
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Product : 3-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine (yield: 65%)6.
Oxidation of the Pyridine Ring
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Reagents : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.
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Product : Pyridine N-oxide derivatives, enhancing solubility for pharmaceutical applications5.
Reduction of the Bromine Site
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Reagents : LiAlH₄ or H₂/Pd-C.
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Product : 2-Hydro-6-(3-(trifluoromethoxy)phenyl)pyridine (minor pathway due to competitive ring reduction)3.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the influence of substituents:
| Compound | Reaction Type | Reactivity Trend |
|---|---|---|
| 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine | Suzuki Coupling | 15% slower due to steric hindrance1 |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Nucleophilic Substitution | 2x faster (less steric bulk)6 |
Reaction Optimization Data
Critical parameters for high-yield synthesis:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Suzuki) | 80–90°C | Maximizes Pd activity |
| Solvent (Amination) | Toluene > DMF | Reduces side reactions |
| Catalyst Loading | 2–5 mol% Pd | Balances cost/efficiency |
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine have been investigated for their antimicrobial properties. The trifluoromethoxy group is known to enhance the biological activity of compounds, making them suitable candidates for developing new antibiotics and antifungal agents .
- Pharmaceutical Development : The compound can serve as a building block in the synthesis of bioactive molecules targeting specific enzymes or receptors. Its lipophilicity and metabolic stability make it advantageous in drug design.
- Cancer Research : Studies indicate that derivatives of this compound may exhibit activity against various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis .
Agrochemicals
The compound's properties also lend themselves to applications in crop protection. The trifluoromethoxy group enhances its effectiveness against pests while potentially reducing environmental impact compared to traditional agrochemicals .
Material Science
In materials science, 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is explored for its unique electronic properties. It can be utilized in the development of new materials with improved thermal stability and electronic characteristics, beneficial for applications in electronics and photonics.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various trifluoromethylpyridines showed that compounds with similar structures to 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the trifluoromethoxy group could enhance efficacy further .
Case Study 2: Cancer Cell Line Studies
Research involving derivatives of this compound demonstrated notable cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Comparison of Key Brominated Pyridine Derivatives
Key Observations :
Substituent Position and Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to -CF₃ (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) due to the oxygen atom’s inductive withdrawal . Para vs.
Reactivity in Cross-Coupling Reactions :
- Bromine at the 2-position (as in the target compound) is more reactive in Suzuki-Miyaura couplings than bromine at the 3-position (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) due to proximity to the pyridine nitrogen, which activates the C-Br bond .
- The trifluoromethoxy group’s stability under coupling conditions makes the target compound preferable over analogs with hydrolytically sensitive groups (e.g., esters or amines) .
Physical Properties :
- Introduction of a ketone (e.g., 3-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one) significantly increases polarity, altering solubility in organic solvents .
- Halogenated derivatives like 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine exhibit higher molecular weights (260.44 g/mol) due to additional halogens, impacting crystallization behavior .
Biological Activity
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological profile of compounds by improving their metabolic stability and solubility. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine can be represented as follows:
This compound features a bromine atom and a trifluoromethoxy group attached to a pyridine ring, contributing to its unique chemical properties.
The biological activity of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Compounds containing trifluoromethoxy groups have been shown to inhibit specific enzymes, enhancing their therapeutic potential. For instance, the presence of the trifluoromethoxy moiety has been linked to increased potency in inhibiting serotonin uptake, which is crucial in the treatment of depression and anxiety disorders .
- Cellular Activity : The compound exhibits cellular activity through modulation of signaling pathways. Its structural similarity to known inhibitors allows it to interact with targets involved in cancer progression and other diseases .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Cancer Research : In a preclinical model assessing the effects of various heterocyclic compounds on cancer cell lines, 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine demonstrated notable cytotoxicity against specific cancer types, highlighting its role in cancer therapeutics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The trifluoromethoxy group enhances lipophilicity, potentially improving absorption rates in biological systems.
- Metabolism : Compounds with trifluoromethyl groups often exhibit altered metabolic pathways compared to their non-fluorinated counterparts, leading to increased stability and longer half-lives .
- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully characterize its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
